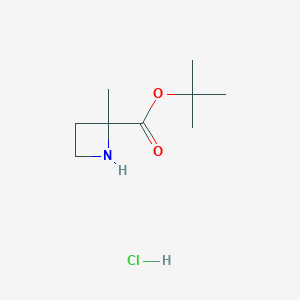

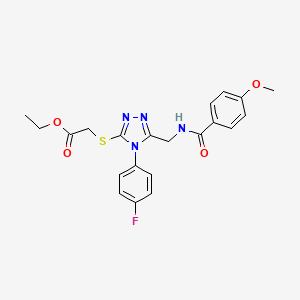

![molecular formula C23H22N2O3 B2502474 N-[1-(2-呋喃酰基)-1,2,3,4-四氢喹啉-7-基]-3-苯基丙酰胺 CAS No. 946367-30-2](/img/structure/B2502474.png)

N-[1-(2-呋喃酰基)-1,2,3,4-四氢喹啉-7-基]-3-苯基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide is a complex organic molecule that may be related to the class of tetrahydroisoquinolinones, which are known for their pharmacological interest. Although the specific compound is not directly mentioned in the provided papers, the synthesis and analysis of similar compounds have been reported, which can give insights into the possible characteristics and properties of the compound .

Synthesis Analysis

The synthesis of related tetrahydroisoquinolinones has been described in the literature. For instance, the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones involves the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine. This reaction, when conducted in pyridine, yields exclusively the trans isomer of the tetrahydroisoquinoline carboxylic acid, which can then be further modified into various tetrahydroisoquinolinones with pharmacophoric substituents .

Molecular Structure Analysis

The molecular structure of compounds similar to N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide can be analyzed using various spectroscopic techniques and computational methods. For example, a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, has been characterized by X-ray diffraction, IR, NMR, and UV-Vis spectra. Computational methods such as DFT calculations can provide optimized geometrical structures and vibrational frequencies that strongly agree with experimental data .

Chemical Reactions Analysis

The chemical reactions involving the synthesis of related compounds suggest that the N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide could also undergo various transformations. The presence of functional groups such as the furoyl and amide groups can lead to different chemical reactions, potentially yielding a range of derivatives with diverse pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to the one can be deduced from their molecular structure. For instance, the presence of aromatic rings, amide bonds, and heterocyclic components can influence the compound's solubility, melting point, and stability. The compound's reactivity can also be inferred from the functional groups present, which may participate in further chemical reactions. Theoretical calculations, such as those performed for the related compound using DFT, can predict properties like dipole moments, frontier orbital energies, and non-linear optical properties .

科学研究应用

合成方法和化学性质

- N-[1-(2-呋喃酰基)-1,2,3,4-四氢喹啉-7-基]-3-苯基丙酰胺的衍生物通过一系列的波瓦罗夫环加成反应/N-呋喃酰化过程合成,展示了其作为具有抗癌、抗菌、抗真菌、抗炎和免疫调节特性治疗剂的潜力(Bonilla-Castañeda 等人,2022)。

- 有机催化对映选择性皮克特-斯彭格勒反应被用于合成 1-取代的 1,2,3,4-四氢异喹啉,展示了一种获得天然和合成药理活性化合物(包括药物衍生物)的方法(Mons 等人,2014)。

生物活性与应用

- 该化合物的骨架在感染仓鼠模型的溶组织内阿米巴中显示出有效的抗阿米巴活性,表明其在开发新型抗阿米巴剂中的潜在用途(Bailey 等人,1979)。

- 呋喃-2-基甲基取代衍生物的合成和表征表现出良好的抗菌和抗真菌活性,强调了开发新型抗菌剂的潜力(Velupillai 等人,2015)。

抗癌潜力

- 取代的 1,2,3,4-四氢异喹啉被合成作为潜在的抗癌剂,反映了核心结构在设计具有抗肿瘤和抗菌活性的化合物中的重要性(Redda 等人,2010)。

作用机制

Target of Action

Furan derivatives have been known to interact with various proteins and enzymes, influencing their function .

Mode of Action

Furan derivatives are known for their reactivity, which allows them to interact with various biological targets . The compound’s interaction with its targets could lead to changes in cellular processes, although the specifics would depend on the exact nature of the target.

Biochemical Pathways

Furan derivatives have been shown to influence a variety of biochemical processes . The downstream effects of these interactions would depend on the specific pathways involved.

Result of Action

Furan derivatives have been associated with a variety of biological effects, including anti-inflammatory, antiviral, and anticancer activities .

属性

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c26-22(13-10-17-6-2-1-3-7-17)24-19-12-11-18-8-4-14-25(20(18)16-19)23(27)21-9-5-15-28-21/h1-3,5-7,9,11-12,15-16H,4,8,10,13-14H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQIGFSHVQHPGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

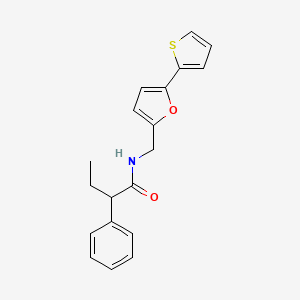

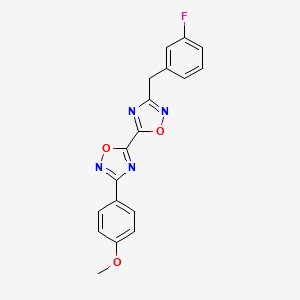

![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2502394.png)

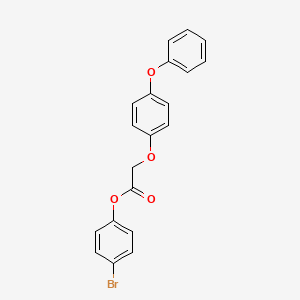

![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/no-structure.png)

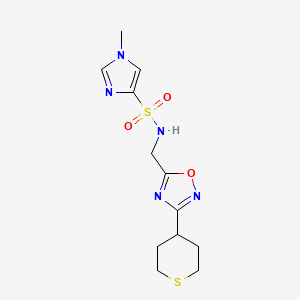

![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2502396.png)

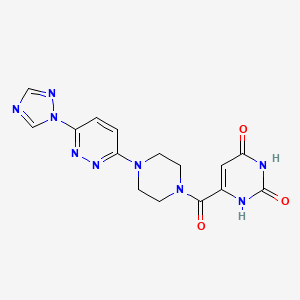

![3-[(2-chlorophenyl)methyl]-4-oxo-N-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2502402.png)

![7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2502407.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2502410.png)